molecular formula C8H10N2O4 B030426 4,5-Dimethoxy-2-nitroaniline CAS No. 7595-31-5

4,5-Dimethoxy-2-nitroaniline

Cat. No. B030426
CAS RN: 7595-31-5
M. Wt: 198.18 g/mol
InChI Key: LDAJFLKWQVYIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-nitroaniline is a chemical compound with various applications in organic chemistry and materials science. It is known for its unique molecular structure and properties.

Synthesis Analysis

The synthesis of compounds related to 4,5-Dimethoxy-2-nitroaniline, such as 4-(4,5-Dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, has been achieved through multi-component one-pot synthesis techniques. These methods involve combining methyl 3-oxobutanoate, ammonium carbonate, and 4,5-dimethoxy-2-nitrobenzaldehyde in a Hantzsch synthesis approach (Maru & Shah, 2013).

Molecular Structure Analysis

The molecular structure of derivatives of 4,5-Dimethoxy-2-nitroaniline has been studied extensively using techniques like X-ray diffraction. These studies reveal complex crystal structures involving intermolecular hydrogen bonding and specific space group classifications, as demonstrated in compounds like 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine (Maru & Shah, 2015).

Chemical Reactions and Properties

Chemical reactions involving 4,5-Dimethoxy-2-nitroaniline derivatives often include the formation of complex molecular structures, as seen in the synthesis of various pyrroloquinolines and other nitrogen-rich compounds. These reactions typically involve steps like nitration, reduction, and protective group manipulation (Roberts et al., 1997).

Physical Properties Analysis

The physical properties of 4,5-Dimethoxy-2-nitroaniline and its derivatives are influenced by their molecular structure. Properties such as melting points, crystal density, and molecular dimensions are determined through various analytical methods, including crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties of 4,5-Dimethoxy-2-nitroaniline derivatives are characterized by their reactivity in various chemical reactions, such as Diels-Alder reactions and condensations. These properties are explored through experimental studies and quantum chemical calculations, providing insights into the electronic structure and reactivity of these compounds (Goumont et al., 2002).

Scientific Research Applications

Optical Applications

  • Scientific Field: Materials Science
  • Application Summary: 4-methoxy-2-nitroaniline and 2-methoxy-4-nitroaniline, which are structurally similar to 4,5-Dimethoxy-2-nitroaniline, have been used in the growth of organic single crystals for optical applications . These materials are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .
  • Methods of Application: The single crystals were grown by the slow evaporation method . Various analyses were conducted, including single crystal X-ray diffraction (XRD), powder XRD, Fourier transform infrared (FTIR), FT-Raman spectral analyses, UV–Vis-NIR studies, photoluminescence analysis, and thermal (TG/DTA) analyses .
  • Results: The optical properties of the grown single crystal were analyzed, and the optical parameters were calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

Enzyme Screening

  • Scientific Field: Biochemistry
  • Application Summary: 2,5-Dimethoxy-4-nitroaniline, another structurally similar compound, has been used in the screening of the enzyme arylamine N-acetyltransferase isolated from Bacillus cereus .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Synthesis of Bioreductive Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone, a derivative of 2,5-Dimethoxy-4-nitroaniline, has been used in the synthesis of benzimidazole-4,7-diones as bioreductive anticancer agents .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Laboratory Chemicals

  • Scientific Field: Chemistry
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Food, Drug, Pesticide or Biocidal Product Use

  • Scientific Field: Food Science, Pharmacology, Agriculture, Biocide Technology
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Laboratory Chemicals

  • Scientific Field: Chemistry
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Food, Drug, Pesticide or Biocidal Product Use

  • Scientific Field: Food Science, Pharmacology, Agriculture, Biocide Technology
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Safety And Hazards

This chemical is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, it is advised to seek medical attention .

properties

IUPAC Name

4,5-dimethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAJFLKWQVYIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405272
Record name 4,5-dimethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-nitroaniline

CAS RN

7595-31-5
Record name 4,5-dimethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxy-2-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.50 g (20.0 mmol) 4,5-dimethoxy-1,2-dinitrobenzene was taken into 50.0 mL EtOH/8.4 mL AcOH mixture. To this was added 4.00 g powdered iron (O). The reaction was heated to an oil bath temperature of 70° C. overnight. The reaction was allowed to cool to room temperature and was poured into 400 mL H2O. Aqueous layer was extracted several times with diethyl ether. Organic layers were dried over magnesium sulfate and evaporated under reduced pressure to give 4.73 g orange solid as a mixture of starting material and product. This solid was purified over silica gel (30% DCM in hexanes) to give the title compound 86A as an orange solid (1.15 g, 5.80 mmol).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethoxy-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4,5-Dimethoxy-2-nitroaniline
Reactant of Route 3
4,5-Dimethoxy-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
4,5-Dimethoxy-2-nitroaniline
Reactant of Route 5
4,5-Dimethoxy-2-nitroaniline
Reactant of Route 6
4,5-Dimethoxy-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.